REACTION_SMILES
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[C:9](=[O:10])([O-:11])[O-:12].[CH3:23][C:24]#[N:25].[Cl:15][c:16]1[n:17][cH:18][cH:19][c:20]([Cl:22])[n:21]1.[Na+:13].[Na+:14].[s:1]1[c:2]([B:6]([OH:7])[OH:8])[cH:3][cH:4][cH:5]1>>[s:1]1[c:2](-[c:20]2[cH:19][cH:18][n:17][c:16]([Cl:15])[n:21]2)[cH:3][cH:4][cH:5]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccnc(Cl)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
OB(O)c1cccs1
|
Name
|
|
Type
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product
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Smiles
|
Clc1nccc(-c2cccs2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |